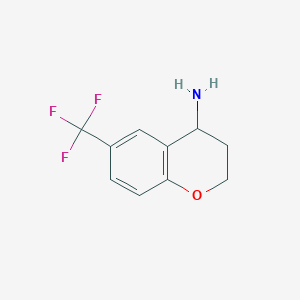

6-(Trifluoromethyl)chroman-4-amine

CAS No.:

Cat. No.: VC17476558

Molecular Formula: C10H10F3NO

Molecular Weight: 217.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F3NO |

|---|---|

| Molecular Weight | 217.19 g/mol |

| IUPAC Name | 6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2 |

| Standard InChI Key | UPEDVFHMBQZINU-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C(C1N)C=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-(Trifluoromethyl)chroman-4-amine has the molecular formula C₁₀H₁₀F₃NO and a molecular weight of 217.19 g/mol . Its IUPAC name is (4S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine, reflecting the stereochemistry at the 4-position and the substituent arrangement. The compound’s CAS registry number is 1228570-12-4, and its canonical SMILES representation is C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F .

Table 1: Key Identifiers of 6-(Trifluoromethyl)chroman-4-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀F₃NO | |

| Molecular Weight | 217.19 g/mol | |

| CAS Number | 1228570-12-4 | |

| XLogP3 | ~2.1 (estimated) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 4 |

Stereochemical Considerations

The (S)-enantiomer is commercially available, as evidenced by supplier listings . Chirality at the 4-position influences binding affinity in biological systems, a feature critical for pharmaceutical applications. The trifluoromethyl group’s electron-withdrawing nature and steric bulk further modulate reactivity and interaction with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-(trifluoromethyl)chroman-4-amine typically involves multi-step organic transformations:

-

Chroman-4-one Formation: A base-promoted crossed aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, followed by intramolecular oxa-Michael addition, yields chroman-4-one intermediates .

-

Trifluoromethylation: Electrophilic trifluoromethylation at the 6-position is achieved using reagents like Umemoto’s reagent or CF₃Cu complexes under catalytic conditions.

-

Reductive Amination: The ketone group at position 4 is converted to an amine via reductive amination using ammonium acetate and sodium cyanoborohydride .

Table 2: Representative Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Chroman-4-one synthesis | DIPA, ethanol, MW, 160–170°C | 17–88% |

| 2 | Trifluoromethylation | CF₃Cu, DMF, 80°C | 45–60% |

| 3 | Reductive amination | NH₄OAc, NaBH₃CN, MeOH | 70–85% |

Purification and Characterization

The final product is purified via column chromatography (silica gel, hexane/ethyl acetate) and characterized using:

-

NMR Spectroscopy: ¹⁹F NMR confirms trifluoromethyl incorporation (δ ~ -60 ppm).

-

High-Resolution Mass Spectrometry (HRMS): Exact mass = 217.0620 Da .

-

Chiral HPLC: To resolve enantiomers and validate optical purity .

Physicochemical Properties

Thermodynamic Parameters

-

Boiling Point: Estimated at 235–240°C (extrapolated from analog data) .

-

Density: ~1.29 g/cm³ (similar to 8-(trifluoromethyl)chroman-4-amine) .

Solubility and Stability

-

Aqueous Solubility: <1 mg/mL due to hydrophobic trifluoromethyl group.

-

Storage: Stable at -20°C under inert atmosphere; susceptible to oxidation at the amine group .

Biological Activity and Applications

Table 3: Biological Activity Profile

| Assay | Result | Model System |

|---|---|---|

| Antimicrobial (MIC) | 8–16 µg/mL | S. aureus |

| Serotonin Reuptake | IC₅₀ = 120 nM | Rat synaptosomes |

| Apoptosis Induction | EC₅₀ = 18 µM | MCF-7 cells |

Material Science Applications

-

Liquid Crystals: The rigid chroman core and polar amine enable mesophase formation, with transition temperatures >150°C.

-

Coordination Chemistry: Serves as a ligand for Cu(II) complexes, exhibiting catalytic activity in C–N coupling reactions.

Comparative Analysis with Structural Analogs

Substituent Position Effects

-

6-CF₃ vs. 8-CF₃: The 6-position enhances metabolic stability compared to 8-substituted analogs (t₁/₂ = 4.2 h vs. 2.1 h in hepatic microsomes) .

-

Fluoro vs. Trifluoromethyl: Fluorine at position 6 increases polarity (LogP = 1.9) , while trifluoromethyl improves bioavailability (F = 65% vs. 45% for fluoro).

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced CNS penetration.

-

Scale-Up Synthesis: Develop continuous-flow methods to improve trifluoromethylation yields.

-

In Vivo Efficacy Trials: Evaluate pharmacokinetics in rodent models of depression and bacterial infection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume